molecular formula C15H9F3N2O2 B2973164 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one CAS No. 390788-33-7

3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one

Cat. No.: B2973164
CAS No.: 390788-33-7
M. Wt: 306.244
InChI Key: ADMTZPHXVUMZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one typically involves the reaction of indolin-2-one with 4-(trifluoromethoxy)aniline under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-7-5-9(6-8-10)19-13-11-3-1-2-4-12(11)20-14(13)21/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMTZPHXVUMZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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